8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one
Description
The compound 8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one is a structurally complex coumarin derivative. Its core structure consists of a 2H-chromen-2-one (coumarin) scaffold with a methoxy group at position 7. At position 3, it features a 1-oxa-4,8-diazaspiro[4.5]decane moiety, which is further substituted at position 4 with a thiophene-2-sulfonyl group. The sulfonyl group may improve solubility and metabolic stability compared to non-sulfonated analogs .
Properties
IUPAC Name |
8-methoxy-3-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S2/c1-29-17-5-2-4-15-14-16(21(26)31-19(15)17)20(25)23-9-7-22(8-10-23)24(11-12-30-22)33(27,28)18-6-3-13-32-18/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOYGXFNRVNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4(CC3)N(CCO4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including a spirocyclic framework and dual sulfonyl substitutions, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula: and a molecular weight of approximately 472.59 g/mol. The structural complexity is attributed to the presence of both sulfonyl and oxa functional groups, enhancing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.59 g/mol |
| CAS Number | 906155-38-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the diazaspiro structure contributes to its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on sEH, which plays a crucial role in regulating blood pressure and inflammation.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal pathogens, suggesting potential antimicrobial properties.
- Anticancer Potential : The structural motifs present in this compound may also influence cancer cell proliferation and apoptosis pathways.
Case Studies
- Inhibition of Soluble Epoxide Hydrolase : Research has demonstrated that derivatives based on the diazaspiro framework exhibit significant sEH inhibitory activity, leading to reduced blood pressure in hypertensive models . This suggests that modifications to the sulfonyl groups can enhance pharmacological efficacy.
- Antimicrobial Activity : In vitro studies have indicated that compounds with similar structures possess notable antimicrobial properties against various pathogens such as Xanthomonas axonopodis and Fusarium solani. These findings highlight the potential application of this compound in agricultural settings .
Comparative Analysis
A comparative analysis with structurally related compounds reveals that modifications in the sulfonyl groups significantly affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Lacks methoxy and thiophene groups | Different reactivity |
| 1-Oxa-4,8-diazaspiro[4.5]decane | Parent compound without sulfonyl groups | Simplified scaffold for modifications |
Comparison with Similar Compounds
Key Observations:
Structural Complexity : The target compound’s spirocyclic sulfonyl group distinguishes it from simpler triazole- or acetyl-substituted coumarins. This structural feature may confer unique physicochemical properties, such as enhanced rigidity and polarity .
Synthetic Yields : Triazole-linked coumarins (e.g., 8r, 8s) exhibit high yields (78–83%), suggesting efficient click chemistry or nucleophilic substitution pathways. The target compound’s synthesis likely requires multi-step protocols involving sulfonylation and spirocyclization, which may lower yields .
Spectroscopic Signatures : Sulfonyl groups (S=O) in the target compound produce distinct IR stretches (~1350–1150 cm⁻¹), whereas triazole-linked analogs show characteristic C-H and N=N stretches .
Spirocyclic Analogues
Table 2: Comparison of Spirocyclic Systems
Key Observations:
Spirocyclic Diversity : The 1-oxa-4,8-diazaspiro[4.5]decane core is recurrent in spirocyclic chemistry. The target compound’s thiophene sulfonyl group is rare compared to carbonyl or carboxylic acid derivatives (e.g., ) .
Reaction Pathways and Challenges
- Spirocyclization : highlights the use of Pd-catalyzed cross-coupling (e.g., Suzuki reactions) to functionalize spirocyclic intermediates. Similar methods may apply to the target compound’s synthesis .
- Sulfonylation : Introducing the thiophen-2-ylsulfonyl group likely requires sulfonyl chloride intermediates, as seen in for thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
